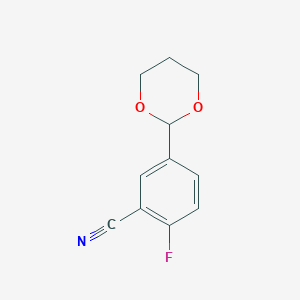

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

5-(1,3-dioxan-2-yl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-10-3-2-8(6-9(10)7-13)11-14-4-1-5-15-11/h2-3,6,11H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWHWJOQQXLUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)C2=CC(=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s structurally similar to benzpyrimoxan, which is known to target nymphs of rice planthoppers

Mode of Action

For instance, Benzpyrimoxan, a structurally similar compound, exhibits remarkable activity against certain insects. More research is required to elucidate the specific interactions of 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile with its targets.

Biochemical Pathways

Given its structural similarity to benzpyrimoxan, it might affect similar biochemical pathways

Result of Action

Structurally similar compounds like benzpyrimoxan have been shown to have significant insecticidal activity. More research is needed to understand the specific molecular and cellular effects of this compound.

Biological Activity

5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in the context of cystic fibrosis and other diseases.

This compound (CAS Number: 218301-23-6) can be synthesized through various methods involving fluorination and functionalization of isoxazole derivatives. The synthesis often involves the use of electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under optimized conditions to yield high conversion rates and product yields .

The compound has been evaluated for its activity in enhancing the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). CFTR is essential for chloride ion transport across epithelial cell membranes, and its dysfunction leads to cystic fibrosis. The preliminary studies indicate that this compound can increase CFTR activity, potentially alleviating symptoms associated with the disease .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits promising results in enhancing CFTR-mediated ion transport. The fluorinated isoxazole derivatives prepared from this compound were subjected to cellular assays where they showed significant increases in chloride ion transport compared to control groups. This suggests a direct interaction with the CFTR channel, facilitating its opening and function .

Case Studies

Case Study 1: Cystic Fibrosis Treatment

In a recent study, researchers synthesized a series of fluorinated isoxazoles including this compound and tested their effects on CFTR activity. The results indicated that compounds with the dioxane moiety significantly enhanced CFTR activity in cultured human bronchial epithelial cells. This was measured using forskolin-stimulated chloride secretion assays, which showed a notable increase in ion transport compared to untreated controls .

Case Study 2: Analogs and Derivatives

Further investigations into analogs of this compound have revealed varying degrees of biological activity. For example, modifications to the aromatic ring or dioxane structure resulted in different potencies regarding CFTR activation. This highlights the importance of structural optimization in developing effective therapeutics targeting CFTR dysfunction .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Substituent Effects: Fluorobenzonitrile Derivatives

Fluorobenzonitriles are widely studied for their electronic and steric properties. A comparison of substituents and their impacts is summarized below:

Key Observations :

- The 1,3-dioxane substituent in the target compound introduces steric bulk and conformational rigidity, distinguishing it from simpler fluorobenzonitriles.

- Halogenated analogs (e.g., 5-Fluoro-2-iodobenzonitrile) prioritize reactivity in cross-coupling reactions, whereas the dioxane moiety may improve metabolic stability in drug design .

Pharmacologically Relevant Analogs

Several fluorobenzonitriles serve as intermediates in drug development:

Key Observations :

Spectroscopic and Electronic Properties

Comparative data for fluorobenzonitriles from spectroscopic studies:

Key Observations :

- The target compound lacks experimental spectroscopic data, but its larger size (CCS ~149–162 Ų) suggests distinct ionization and fragmentation patterns compared to simpler fluorobenzonitriles .

- Computational studies (e.g., DFT) could bridge this gap by simulating its electronic structure relative to 2- and 3-fluorobenzonitriles .

Preparation Methods

Conversion of Saccharin to 2-Cyanobenzenesulfonyl Chloride

- Reagents: Saccharin and phosphorus pentachloride

- Conditions: Heating at 50–150 °C (preferably 60–90 °C) for 1–3 hours

- Process: Saccharin is reacted with phosphorus pentachloride to yield a mixture of 2-cyanobenzenesulfonyl chloride and pseudosaccharin chloride. The reaction is monitored by hydrogen chloride evolution, indicating initiation.

- Isolation: The product mixture is quenched in water and filtered to isolate the chlorides.

Fluorination to 2-Fluorobenzonitrile

- Reagents: 2-Cyanobenzenesulfonyl chloride mixture and alkali metal fluoride (preferably potassium fluoride)

- Solvents: Polar aprotic solvents such as dimethylformamide, N-methylpyrrolidinone, dimethylsulfoxide, or sulfone solvents (e.g., tetramethylenesulfone)

- Conditions: Heating at 170–250 °C (optimally 225–235 °C) for 1–4 hours with stirring

- Mechanism: Alkali metal fluoride replaces the sulfonyl chloride group with fluorine, yielding 2-fluorobenzonitrile.

- Isolation: Distillation is used to separate and purify 2-fluorobenzonitrile, allowing solvent recovery.

This method is advantageous due to the low cost and commercial availability of saccharin and the relatively straightforward reaction steps.

Formation of the 1,3-Dioxane Ring and Attachment

The 1,3-dioxane ring is typically formed by acetalization of an aldehyde or ketone with ethylene glycol or a related diol under acidic conditions. For 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile, this involves:

- Starting Material: 5-formyl-2-fluorobenzonitrile or equivalent precursor

- Reagents: Ethylene glycol or a suitable diol, acid catalyst (e.g., p-toluenesulfonic acid)

- Conditions: Reflux in anhydrous solvent (e.g., toluene) with azeotropic removal of water to drive the equilibrium toward dioxane formation

- Outcome: Formation of the 1,3-dioxane ring fused at the 5-position of the 2-fluorobenzonitrile ring

This step stabilizes the aldehyde functionality as a cyclic acetal, enhancing the compound’s chemical stability and solubility.

Summary of Preparation Steps in Table Form

| Step No. | Reaction Stage | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Saccharin to 2-cyanobenzenesulfonyl chloride | Saccharin + PCl5, 60–90 °C, 1–3 h | Formation of sulfonyl chloride mixture |

| 2 | Fluorination to 2-fluorobenzonitrile | Alkali metal fluoride (KF preferred), sulfone solvent, 225–235 °C, 1–4 h | High yield, distillation purification |

| 3 | Dioxane ring formation | 5-formyl-2-fluorobenzonitrile + ethylene glycol + acid catalyst, reflux, azeotropic water removal | Acetalization forming 1,3-dioxane ring |

Research Findings and Analysis

- The use of saccharin as a starting material for 2-fluorobenzonitrile synthesis is cost-effective and scalable, with the reaction conditions optimized to minimize side products such as pseudosaccharin chloride.

- Alkali metal fluoride choice impacts yield and reaction time; potassium fluoride is preferred due to its availability and reactivity.

- Polar aprotic solvents, especially sulfone solvents like tetramethylenesulfone, provide an inert medium that withstands high temperatures without decomposition.

- The dioxane ring formation via acetalization is a well-established method that ensures the stability of the aldehyde group and improves the physicochemical properties of the final compound.

- The combined synthetic route allows for the preparation of this compound with good purity and yield, suitable for further biological or pharmaceutical applications.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(1,3-Dioxan-2-yl)-2-fluorobenzonitrile?

The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the presence of the boronic ester group in related intermediates (e.g., 2-fluoro-4-methoxy-5-(dioxaborolan-2-yl)benzonitrile) . Substitution reactions using sodium hydroxide or potassium fluoride can replace fluorine or methoxy groups, depending on the desired substituents . The 1,3-dioxane ring is introduced via cyclization or condensation reactions, as seen in analogous dioxane-containing compounds .

Q. How is the fluorine substituent in 2-fluorobenzonitrile derivatives characterized spectroscopically?

Fluorine NMR (¹⁹F NMR) is critical for identifying chemical shifts (typically -110 to -120 ppm for aromatic fluorine). Infrared spectroscopy (IR) detects nitrile stretches (~2230 cm⁻¹) and C-F bonds (~1200 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves spatial arrangements of the dioxane ring and fluorine substituent .

Q. What stability considerations are crucial when handling this compound in the lab?

Fluorinated compounds require inert atmosphere handling to avoid hydrolysis. Storage in dry, airtight containers under nitrogen is recommended. The dioxane ring may hydrolyze under acidic conditions, necessitating pH-neutral buffers during experiments. Safety protocols include fume hood use and PPE (gloves, goggles) to mitigate inhalation or dermal exposure risks .

Advanced Research Questions

Q. How do electronic effects of the 1,3-dioxane ring influence nucleophilic substitution reactions in this compound?

The dioxane ring’s electron-donating oxygen atoms stabilize adjacent carbocations, enhancing reactivity at the benzonitrile core. Computational studies (DFT) predict regioselectivity in substitutions, favoring positions ortho to fluorine due to resonance stabilization . Experimental validation using kinetic isotopic effects (KIE) or Hammett plots can resolve competing mechanisms .

Q. What strategies optimize yields in Suzuki-Miyaura cross-couplings involving this compound?

Optimize catalyst loading (e.g., 2-5 mol% Pd(PPh₃)₄) and solvent polarity (toluene/ethanol mixtures). Microwave-assisted synthesis reduces reaction times and improves yields. Pre-activation of the boronic ester with K₂CO₃ enhances coupling efficiency. Monitor by TLC or HPLC to minimize side products like homocoupled dimers .

Q. How can computational models predict metabolic pathways of this compound in pharmacological studies?

Tools like PISTACHIO and REAXYS predict cytochrome P450-mediated oxidation sites. Docking simulations with 5-HT₄ or Sigma-1 receptors (as seen in PRX-3140 analogs) identify binding affinities . MD simulations assess stability of fluorine-dioxane interactions in aqueous environments, informing bioavailability .

Q. How to resolve contradictions in catalytic systems for fluorinated benzonitrile synthesis?

Conflicting reports on palladium vs. copper catalysts may arise from solvent effects (polar aprotic vs. protic). Comparative studies using kinetic profiling (e.g., Arrhenius plots) under controlled conditions (temperature, pH) clarify optimal systems. Contradictions in regioselectivity are addressed via isotopic labeling or substituent-directed metalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.